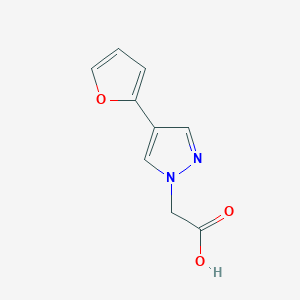

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[4-(furan-2-yl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)6-11-5-7(4-10-11)8-2-1-3-14-8/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSFAKQBEZJCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas.

Mode of Action

Furan derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses.

Biochemical Pathways

It’s worth noting that furan derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.

Result of Action

Furan derivatives have been associated with a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer.

Biological Activity

2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)acetic acid is a compound that combines a furan ring with a pyrazole moiety, featuring an acetic acid functional group. This unique structure is expected to confer significant biological activities, making it a subject of interest in medicinal chemistry. The furan and pyrazole rings are well-known for their roles in various biological systems, which may enhance the compound's therapeutic potential.

Biological Activity Overview

Research indicates that 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid exhibits various biological activities, primarily due to the presence of the furan and pyrazole rings. These include:

- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : The acetic acid moiety may contribute to anti-inflammatory activity.

Antimicrobial Activity

The antimicrobial properties of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid have been evaluated in several studies. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.25 | Excellent |

| Escherichia coli | 0.30 | Excellent |

| Bacillus subtilis | 0.50 | Good |

| Pseudomonas aeruginosa | 0.75 | Moderate |

These results indicate that the compound possesses strong antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli, which are significant pathogens in clinical settings.

Anticancer Activity

In vitro studies have been conducted to assess the anticancer effects of the compound on various human cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| A549 (Lung cancer) | 150 | Moderate |

| HT-29 (Colon cancer) | 200 | Moderate |

| H460 (Lung cancer) | 180 | Moderate |

The IC50 values suggest that while the compound exhibits moderate activity against these cancer cell lines, further optimization may be required to enhance its efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid has also been investigated. In experimental models, it demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole derivatives, including those similar to 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid:

- Antimicrobial Evaluation : A study reported that derivatives of pyrazole exhibited MIC values ranging from 0.22 to 0.25 µg/mL against various pathogens, demonstrating their potent antimicrobial properties .

- Cytotoxicity Studies : Research indicated that certain pyrazole derivatives showed IC50 values comparable to established chemotherapeutics, suggesting their potential as anticancer agents .

- Pharmacological Profiles : The presence of both furan and pyrazole rings has been linked to a variety of biological activities, including antimicrobial and anticancer effects .

Scientific Research Applications

Biological Activities

The biological activities of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives, including those with furan substitutions, have demonstrated efficacy against various cancer cell lines. For instance, compounds with similar structures were tested against lung carcinoma (A549) and colon cancer (HCT116), showing promising IC values ranging from 6.76 to 202.08 µg/mL, indicating significant cytotoxic effects .

Antifungal Activity

The incorporation of furan rings into pyrazoline derivatives has been associated with enhanced antifungal properties. A study synthesized a series of 1,3,5-trisubstituted pyrazolines and evaluated their antifungal activity against plant pathogens such as Rhizoctonia solani. Certain derivatives exhibited up to 100% growth inhibition at concentrations as low as 20 mg/L . This suggests that 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid may also possess similar antifungal capabilities.

Anti-inflammatory Properties

Pyrazole derivatives are well-known for their anti-inflammatory effects. The compound could potentially inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Case Study 1: Anticancer Screening

In a systematic evaluation of pyrazole derivatives for anticancer activity, researchers synthesized a series of compounds related to 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid and assessed their effects on cancer cell proliferation. Notably, the compound demonstrated selective cytotoxicity against BRAF mutant melanoma cells, highlighting its potential as a targeted therapy .

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of structurally related compounds. The results indicated that several derivatives exhibited strong inhibitory effects on R. solani, with some achieving complete growth inhibition at low concentrations. This reinforces the potential application of such compounds in agricultural settings as fungicides .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The pyrazole-acetic acid core is highly modifiable. Key analogues include:

Substituent Variations on the Pyrazole Ring

- 2-[5-(Furan-2-yl)-1H-pyrazol-1-yl]-2-(MIDA-boryl)acetic acid (5f) : Incorporates a MIDA-boryl group instead of a carboxylic acid, enhancing stability for Suzuki-Miyaura cross-coupling reactions. The furan-2-yl group at the pyrazole 5-position distinguishes it from the target compound .

- 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid: Features a 4-chlorophenyl and phenyl group at pyrazole positions 3 and 1, respectively.

- 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid : Lacks the furan substituent, highlighting the role of the furan ring in π-π stacking or hydrogen bonding interactions .

Functional Group Modifications

- {4-[3-(2-Methoxyphenyl)-1H-pyrazol-5-yl]phenoxy}acetic acid (11d): Replaces the acetic acid with a phenoxyacetic acid group, introducing additional aromaticity and methoxy substituents. This modification impacts solubility and bioactivity .

Physical and Spectral Properties

Table 1: Comparative Physical and Spectral Data

*Calculated data for the target compound are based on structural similarity.

Key Observations:

- Furan vs.

- Carboxylic Acid vs. Ester/Boryl Groups : The acetic acid moiety enhances hydrophilicity, whereas MIDA-boryl or ester derivatives (e.g., 5f) improve compatibility with organic synthesis workflows .

Q & A

Q. What are the established synthetic routes for 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using furan derivatives and pyrazole precursors. For example, analogous pyrazole-carboxylic acids are synthesized by reacting ethyl acetoacetate with DMF-DMA and arylhydrazines, followed by hydrolysis . Optimization involves adjusting reaction temperature, solvent polarity (e.g., glacial acetic acid for cyclization), and catalytic conditions (e.g., acid/base catalysts). Design of Experiments (DoE) methodologies, such as factorial designs, can systematically identify critical parameters (e.g., molar ratios, reaction time) to maximize yield and minimize side products . Purification techniques like recrystallization or column chromatography are essential for isolating the acetic acid derivative .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- FT-IR and NMR : Identify functional groups (e.g., acetic acid COOH stretch at ~1700 cm⁻¹) and confirm substitution patterns on the pyrazole and furan rings .

- X-ray crystallography : Resolve crystal structure to confirm bond lengths/angles and intermolecular interactions .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

- HPLC-MS : Assess purity and detect trace impurities .

Q. What biological activity screening methodologies are applicable to this compound, given its structural similarity to pharmacologically active pyrazole derivatives?

- Methodological Answer : Prioritize assays based on structural motifs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .

- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric assays .

- Cytotoxicity : MTT assays on human cell lines to evaluate therapeutic index .

Structure-activity relationships (SAR) can be explored by synthesizing derivatives (e.g., esterification of the acetic acid group) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between theoretical predictions (e.g., DFT-calculated reactivity) and experimental observations (e.g., unexpected byproducts)?

- Methodological Answer :

- Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways and identify intermediates .

- Advanced spectroscopy : In-situ IR or Raman spectroscopy to monitor real-time reaction progress .

- Computational refinement : Re-evaluate DFT models with higher-level basis sets (e.g., CCSD(T)) or solvent effects to align with experimental data .

- Controlled variable testing : Isolate specific reaction steps (e.g., cyclization vs. hydrolysis) to pinpoint discrepancies .

Q. What strategies are recommended for improving the hydrolytic stability of the acetic acid moiety under physiological conditions?

- Methodological Answer :

- Prodrug design : Convert the carboxylic acid to esters or amides, which hydrolyze selectively in target tissues .

- pH stability studies : Use buffer systems (pH 1–10) to identify degradation pathways and optimize formulation .

- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrazole ring to reduce electron density at the acetic acid group, slowing hydrolysis .

Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity or reduced toxicity?

- Methodological Answer :

- Molecular docking : Screen virtual libraries against protein targets (e.g., COX-2) to prioritize derivatives with optimal binding affinity .

- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., logP, bioavailability) and toxicity (e.g., Ames test predictions) .

- QSAR modeling : Corrogate substituent effects (e.g., furan vs. thiophene) with activity data to generate predictive models .

Q. What experimental approaches are suitable for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization?

- Methodological Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) with varying ligands to optimize coupling efficiency .

- Protecting group strategy : Temporarily protect the acetic acid group (e.g., as a methyl ester) to prevent side reactions during cross-coupling .

- Kinetic studies : Monitor reaction progress under inert atmospheres to exclude oxidative byproducts .

Data Management and Validation

Q. How should researchers address batch-to-batch variability in synthetic yield or purity during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline sensors (e.g., pH, FT-IR) for real-time monitoring .

- Statistical control charts : Track critical quality attributes (CQAs) like impurity profiles across batches .

- Scale-down models : Use microreactors to simulate large-scale conditions and identify scalability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.